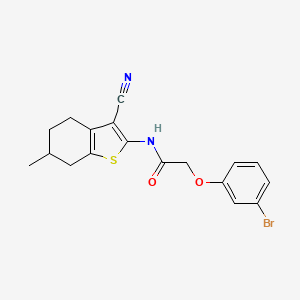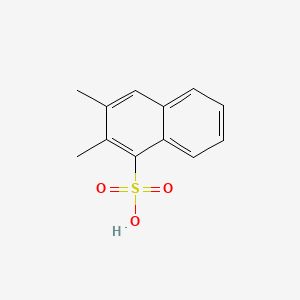
Dimethylnaphthalenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylnaphthalenesulphonic acid is an organic compound that belongs to the class of sulfonic acids. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, by introducing two methyl groups and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylnaphthalenesulphonic acid can be synthesized through the sulfonation of dimethylnaphthalene. The process typically involves the reaction of dimethylnaphthalene with sulfuric acid or oleum under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The sulfonation reaction can be represented as follows:
C12H10+H2SO4→C12H9SO3H+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where dimethylnaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then cooled, and the product is separated and purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylnaphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonic acid group.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Dimethylnaphthalenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and surfactants.
Mécanisme D'action
The mechanism of action of dimethylnaphthalenesulphonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Protein Interaction: It can interact with proteins, altering their conformation and activity.
Comparaison Avec Des Composés Similaires
Dimethylnaphthalenesulphonic acid can be compared with other sulfonic acids such as:
Naphthalenesulphonic acid: Lacks the methyl groups, making it less hydrophobic.
Dinonylnaphthalenesulphonic acid: Contains longer alkyl chains, increasing its hydrophobicity and surface activity.
Uniqueness
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic media.
List of Similar Compounds
- Naphthalenesulphonic acid
- Dinonylnaphthalenesulphonic acid
- Methylnaphthalenesulphonic acid
Propriétés
Numéro CAS |
100519-05-9 |
|---|---|
Formule moléculaire |
C12H12O3S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
2,3-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
Clé InChI |
SDRWSOSZWGTKEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)

![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)


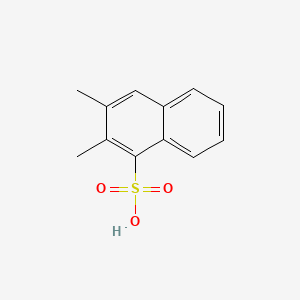
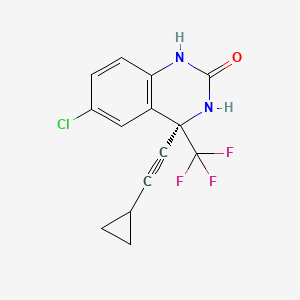
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)

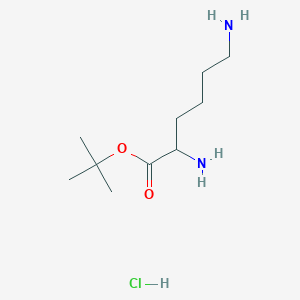
![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
